molecular formula C15H22N4O2 B5622314 4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one

4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No. B5622314
M. Wt: 290.36 g/mol
InChI Key: AUNLCWNDZAWFEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine and pyrrolidinone derivatives involves complex organic reactions. For instance, methyl 4-aminopyrrole-2-carboxylates have been synthesized via a relay catalytic cascade reaction, involving 5-methoxyisoxazoles with pyridinium ylides, using a FeCl2/Et3N binary catalytic system. This method demonstrates the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, showing the intricacies of synthesizing complex molecules like the one (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Molecular Structure Analysis

Investigations into the molecular structure of pyrimidine derivatives reveal detailed insights into hydrogen bonding and molecular interactions. For example, studies on various substituted pyrimidines demonstrate how molecules are linked by N-H...N hydrogen bonds, forming chains or dimers, which significantly influence the molecular architecture and potentially the reactivity and properties of the compound under study (Glidewell, Low, Melguizo, & Quesada, 2003).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine and pyrrolidinone frameworks often include cyclization and nucleophilic substitution, indicating the reactivity of these compounds. The synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, for instance, involves intramolecular cyclization under the influence of sodium methoxide, illustrating the chemical reactivity of pyrimidine derivatives relevant to our compound of interest (Verves, Kucher, Muzychka, & Smolii, 2013).

Physical Properties Analysis

The study of physical properties, such as crystalline structure, can be exemplified by research on related pyrimidine derivatives. These studies often employ X-ray crystallography to elucidate the precise geometric arrangements of atoms within a molecule, which in turn affects its physical properties. Such detailed structural analysis is crucial for understanding the physical characteristics of complex organic compounds (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are closely tied to the molecular structure. For example, the synthesis and analysis of novel pyrrolidinone derivatives offer insights into ring-opening and closure reactions, which are fundamental to understanding the chemical behavior of such compounds. These reactions not only demonstrate the synthetic versatility of pyrrolidinones and pyrimidines but also their potential reactivity patterns, which could be relevant for compounds like 4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one (Halim & Ibrahim, 2022).

properties

IUPAC Name

4-[[(6-cyclopropylpyrimidin-4-yl)amino]methyl]-1-(2-methoxyethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-21-5-4-19-9-11(6-15(19)20)8-16-14-7-13(12-2-3-12)17-10-18-14/h7,10-12H,2-6,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNLCWNDZAWFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)CNC2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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